N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a heterocyclic compound featuring a pyrazine core substituted with a furan-3-yl group and a methylacetamide linker to a 6-oxopyridazinyl moiety.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-(6-oxopyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c21-13(9-20-14(22)2-1-4-19-20)18-8-12-15(17-6-5-16-12)11-3-7-23-10-11/h1-7,10H,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUPZKKALIHRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CC(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework, including furan and pyrazine moieties, which are known for their diverse pharmacological properties. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and potential applications.
Antimicrobial Properties
Compounds containing furan and pyrazine rings have been associated with significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains. The specific biological profile of this compound requires empirical testing to elucidate its pharmacological potential.
Inhibition Studies
Recent studies have indicated that derivatives of similar structures exhibit inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes. For example, compounds with similar scaffolds have demonstrated selective COX-2 inhibitory activity, which is valuable for developing anti-inflammatory agents .
| Compound Name | COX Inhibition (IC50 μM) | Selectivity Index |
|---|---|---|
| Compound A | 0.042 | 99 |
| Compound B | 0.053 | 81 |
| N-Acetyl Compound | TBD | TBD |
This table illustrates the comparative inhibitory activities of related compounds, highlighting the potential for this compound to exhibit similar or enhanced effects.
The mechanism through which this compound exerts its biological effects may involve interactions with specific biological targets such as enzymes and receptors. Interaction studies are crucial in understanding how this compound interacts with these targets, potentially leading to insights into its mechanism of action and side effects.
Case Study 1: Antimicrobial Efficacy
In a recent laboratory study, derivatives of pyrazine-containing compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the furan and pyrazine rings significantly enhanced antimicrobial activity. While direct studies on this compound are lacking, these findings suggest that similar structural features could confer potent antimicrobial properties.
Case Study 2: Anti-inflammatory Potential
Another study focused on the anti-inflammatory properties of compounds with similar heterocyclic structures. The results demonstrated that these compounds effectively reduced edema in animal models, suggesting a promising avenue for further research into the anti-inflammatory potential of this compound.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares key structural motifs with several pyridazinone-acetamide hybrids, differing primarily in substituents on the pyrazine/pyridazine rings and the nature of the aromatic heterocycles. Below is a comparative analysis based on evidence from analogs:
Table 1: Structural and Molecular Comparison
*Hypothetical formula based on structural analogs.
Key Observations:
Heterocyclic Substitutions :
- The thiophene-substituted analog () replaces furan with sulfur, likely altering electronic properties and binding interactions due to sulfur’s polarizability .
- Furan-2-yl vs. Furan-3-yl : and feature furan-2-yl substitution, which may influence regioselectivity in binding compared to the target’s furan-3-yl group .
Physical Properties: IR spectra of analogs (e.g., ) show C=O stretches between 1642–1681 cm⁻¹, consistent with amide and pyridazinone carbonyl groups . The target compound is expected to exhibit similar peaks. Melting points for crystalline analogs (e.g., 174–176°C in ) suggest moderate thermal stability, though data gaps exist for the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
